3-(3-Methylbenzoyl)-4-methylpyridine
Description
3-(3-Methylbenzoyl)-4-methylpyridine is a pyridine derivative characterized by a benzoyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.27 g/mol (CAS Catalog Number: 107915; MDL: MFCD13153141) . The compound’s structure combines aromatic and ketone functionalities, making it relevant for applications in pharmaceuticals, materials science, and organic synthesis.
Properties
IUPAC Name |
(3-methylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-15-7-6-11(13)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXXHJCGXQFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-(3-Methylbenzoyl)-4-methylpyridine has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Methylbenzoyl)-4-methylpyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Positional Isomers
The positional arrangement of substituents on the pyridine ring significantly impacts physicochemical properties and reactivity. Key isomers include:
| Compound Name | Substituent Positions | MDL Number | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-(3-Methylbenzoyl)-4-methylpyridine | Benzoyl (C3), Methyl (C4) | MFCD13153141 | 211.27 |
| 2-(3-Methylbenzoyl)-3-methylpyridine | Benzoyl (C2), Methyl (C3) | MFCD13152772 | 211.27 |
| 3-(4-Methylbenzoyl)-4-methylpyridine | Benzoyl (C3 with para-methyl), Methyl (C4) | MFCD13153142 | 211.27 |
Key Differences :
- Steric Hindrance : The proximity of the 4-methyl group to the benzoyl group in the 3,4-substituted isomer may influence steric interactions in reactions or host-guest binding .
Substituent Functional Group Comparisons
3-Acetylpyridine vs. This compound
- 3-Acetylpyridine: Features an acetyl group (CH₃CO-) at C3. Its Log Kow (octanol-water partition coefficient) is 0.44, indicating moderate hydrophobicity .
(3-Methylaminomethyl)pyridine
- Features a methylaminomethyl (-CH₂NHCH₃) group at C3. The amino group introduces basicity (pKa ~8–10), enabling protonation in acidic conditions, whereas the benzoyl group in this compound lacks protonation sites .
Reactivity in Oxidation Reactions
- 3-Methylpyridine Derivatives : Oxidation of 3-methylpyridine on vanadium-anatase catalysts yields nicotinic acid, while 4-methylpyridine forms isonicotinic acid. This suggests that the position of the methyl group dictates reaction pathways and product selectivity .
- Implications for this compound : The 4-methyl group may direct oxidation to occur at the adjacent C3 benzoyl group, though experimental data is lacking. Catalysts like anatase (TiO₂) could enhance selectivity due to their lower operating temperatures compared to rutile-based systems .
Host-Guest Interactions
Methylpyridines (2MP, 3MP, 4MP) exhibit distinct binding behaviors with host compounds like 1,4-phenylene-bis(di-p-tolylmethanol). The 4-methyl group in 4MP enhances steric complementarity with hosts, suggesting that this compound could participate in similar supramolecular systems for isomer separation or drug delivery .
Biological Activity
3-(3-Methylbenzoyl)-4-methylpyridine is an organic compound belonging to the pyridine class, characterized by a methylbenzoyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Similar compounds have been shown to affect bacterial cell division proteins, such as FtsZ, suggesting that this compound may inhibit bacterial growth through similar mechanisms. The proposed mechanisms include:
- Nucleophilic Substitution Reactions : The compound may engage in nucleophilic substitution reactions with target biomolecules, disrupting normal cellular functions.
- Enzyme Interaction : It is hypothesized that this compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing cellular signaling and metabolism.
The compound's biochemical properties have been investigated in various studies:
- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of bacterial growth against strains like Escherichia coli and Staphylococcus aureus. This suggests potential applications as an antimicrobial agent .
- Cytotoxic Effects : Research indicates that the compound may possess cytotoxic properties against cancer cell lines. For instance, it has shown moderate to strong antiproliferative effects in human cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer) when tested using the MTT assay.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiproliferative Activity : A study assessing the antiproliferative effects of various pyridine derivatives found that this compound significantly inhibited cell growth in MCF-7 and H-460 cell lines. The IC50 values indicated a promising therapeutic index for further development as an anticancer agent.
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that this compound can reduce tumor growth without significant adverse effects on body weight or general health parameters, indicating a favorable safety profile for potential therapeutic use .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
